(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Overview
Description
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H10ClFN2O. This compound is notable for its role as an intermediate in the synthesis of zolazepam, a tranquilizer used in veterinary medicine . The structure of this compound includes a pyrazole ring substituted with chlorine and methyl groups, and a fluorophenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone typically involves the following steps :
Chlorination of 1,3-dimethyl-5-pyrazolone: This step involves the chlorination of 1,3-dimethyl-5-pyrazolone to produce 5-chloro-1,3-dimethylpyrazole.
Acylation Reaction: The chlorinated pyrazole is then acylated using 2-fluorobenzoyl chloride to form the target compound.
The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is primarily known for its role in the synthesis of zolazepam, a benzodiazepine derivative used as a tranquilizer in veterinary medicine. Zolazepam is used in combination with tiletamine to sedate large animals .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone itself is not well-documented, as it is primarily an intermediate. its derivative, zolazepam, acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents can affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(12(13)16(2)15-7)11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXRSPVNINUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605055 | |
Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29938-71-4 | |
Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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